molecular formula C16H18Cl2N2O B11529602 10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

Cat. No.: B11529602
M. Wt: 325.2 g/mol
InChI Key: ASFHTUNFFKMFSE-UHFFFAOYSA-N
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Description

10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is a complex organic compound with the molecular formula C16H18Cl2N2O. This compound features a tricyclic decane structure with two chlorine atoms and a pyridinyl group attached, making it a unique and interesting subject for chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Dichloro-N-(2-pyridinyl)tricyclo[7100~4,6~]decane-5-carboxamide typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers .

Scientific Research Applications

10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 10,10-Dichloro-N-(4-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
  • 10,10-Dichloro-N-(3,5-dimethylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

Uniqueness

Compared to similar compounds, 10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide stands out due to its pyridinyl group, which imparts unique chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C16H18Cl2N2O

Molecular Weight

325.2 g/mol

IUPAC Name

10,10-dichloro-N-pyridin-2-yltricyclo[7.1.0.04,6]decane-5-carboxamide

InChI

InChI=1S/C16H18Cl2N2O/c17-16(18)11-6-4-9-10(5-7-12(11)16)14(9)15(21)20-13-3-1-2-8-19-13/h1-3,8-12,14H,4-7H2,(H,19,20,21)

InChI Key

ASFHTUNFFKMFSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)NC4=CC=CC=N4

Origin of Product

United States

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